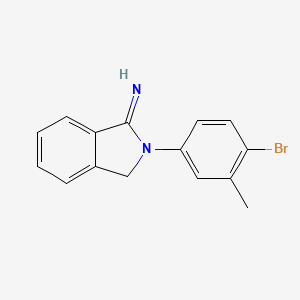

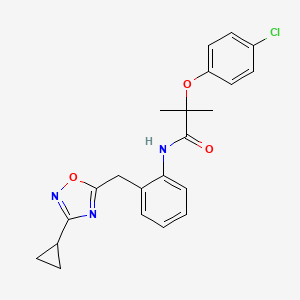

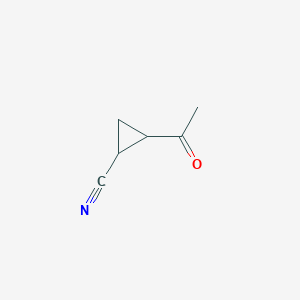

2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

While there is no direct information available on the synthesis of “2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine”, related compounds such as “4-Bromo-3-methylbenzoic acid” have been synthesized from the hydrolysis of "4-bromo-3-methylbenzonitrile" .Scientific Research Applications

Synthesis Techniques

A novel approach for synthesizing 2,3-dihydro-1H-isoindol-1-imine derivatives involves cyclization of [1-(2-cyanophenyl)alkylidene]aminide intermediates, generated from the reaction of 2-(1-azidoalkyl)benzonitriles with NaH. This method provides a moderate yield of the desired products (Kobayashi et al., 2014).

Structural Studies and Tautomerism

In-depth NMR studies on imidines, including 2,3-dihydro-1H-isoindol-1-imine derivatives, reveal insights into their tautomerism. For instance, phthalic imidine displays a significant presence of 3-amino-1H-isoindol-1-imine tautomers in DMSO-d6 solution. The detailed 1H and 13C NMR assignments offer crucial information on the structural nuances of these compounds (Spiessens & Anteunis, 2010).

Biological and Medicinal Research

Derivative Synthesis and Biological Activities

Isoindolone derivatives, with 2,3-dihydro-1H-isoindolin-1-one as a core unit, exhibit a wide array of biological activities. They are central to various synthetic compounds and naturally occurring alkaloids, known for their anti-inflammatory, antispasmodic, and antinociceptive properties. The synthesis of these derivatives often involves solvent-free methods, offering a greener approach to their preparation (Csende et al., 2011).

Antiproliferative Activity

Research into novel substituted 1-iminoisoindoline derivatives showcases their potential in antiproliferative applications. These compounds, after being synthesized and structurally determined, exhibit specific inhibitory effects on certain cell lines, marking their significance in therapeutic research (Sović et al., 2011).

Material Science and Chemistry

Synthesis of Isoindolines

Isoindolines are crucial in medicinal chemistry due to their diverse biological activity. A palladium-catalyzed cascade reaction has been developed for the synthesis of substituted isoindolines, highlighting their potential in creating bronchodilaters, NMDA agonists, and fibrinogen receptor antagonists. This method emphasizes the role of isoindolines across various biological targets (Williams & Jarvo, 2011).

Corrosion Inhibition Studies

Compounds related to 2,3-dihydro-1H-isoindol-1-imine show promising results in corrosion inhibition, especially in the context of steel and hydrochloric acid interfaces. The study of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants indicates their potential in reducing corrosion, emphasizing the chemical versatility of compounds related to 2,3-dihydro-1H-isoindol-1-imine (Tawfik, 2015).

properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2/c1-10-8-12(6-7-14(10)16)18-9-11-4-2-3-5-13(11)15(18)17/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWCXWBMHTYOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)

![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)

![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)